1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene is an organic compound with the molecular formula C10H13NO4S It contains a benzene ring substituted with a methyl group, a nitropropyl group, and a sulfonyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a suitable precursor, followed by sulfonation and subsequent alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene can be compared with other similar compounds, such as:
- 1-Methyl-4-[(1-nitroethyl)sulfonyl]benzene
- 1-Methyl-4-[(1-nitrobutyl)sulfonyl]benzene
- 1-Methyl-4-[(1-nitroisopropyl)sulfonyl]benzene
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the nitro group. This variation can lead to differences in their chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
42759-54-6 |
---|---|
Molekularformel |
C10H13NO4S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
1-methyl-4-(1-nitropropylsulfonyl)benzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-10(11(12)13)16(14,15)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
ZXUBNAPNIFKMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.